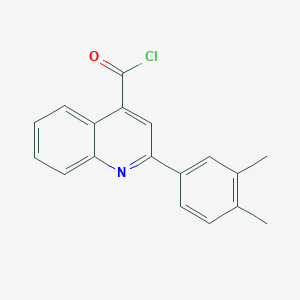

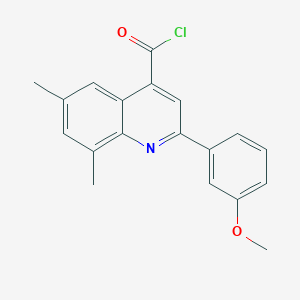

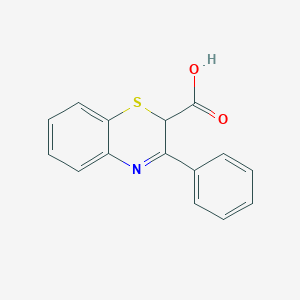

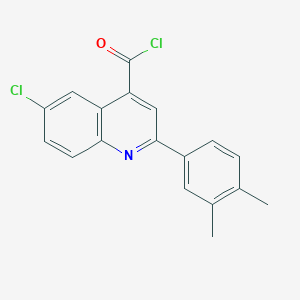

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride

Descripción general

Descripción

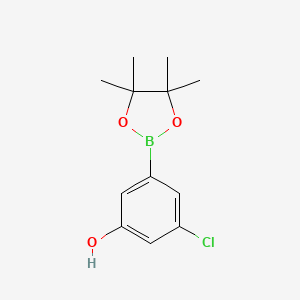

“6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C18H13Cl2NO . It has a molecular weight of 330.21 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for “6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” is 1S/C18H13Cl2NO/c1-10-3-4-11(2)13(7-10)17-9-15(18(20)22)14-8-12(19)5-6-16(14)21-17/h3-9H,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving “6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride” are not available, quinoline derivatives are known to participate in multicomponent one-pot reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 330.21 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . Quinoline and its derivatives are available as drugs, with the outstanding ones being anti-malarial (chloroquine, quinine, primaquine), antibacterial (fluoroquinolones such as ciprofloxacin), anticancer (topotecan and camptothecin), local anesthetic (dibucaine) and anti-tubercular (bedaquiline) drugs .

For example, 2-Chloroquinoline-3-carbaldehyde, a derivative of quinoline, conveniently undergoes substitution reaction at its 2-chloro position by treating it with phenylacetylene via PdCl2 mediation in CH3CN, triethylamine and triphenylphosphine at 80 °C under an inert atmosphere .

- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .

- For instance, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin, norfloxacin .

- A microwave-irradiated condensation of 6/7/8-substituted 3-bromomethyl-2-chloro-quinoline from 2-chloro 6/7/8-substituted quinoline-3-carbaldehyde with 1, 2-phenylenediamine was used to synthesize quinoline fused 1,4-benzodiazepine .

- Quinoline derivatives are known for their antimalarial properties . Drugs like chloroquine, quinine, and primaquine are all derivatives of quinoline .

- Quinoline derivatives have shown potential in the treatment of cancer . For example, topotecan and camptothecin are anticancer drugs that contain a quinoline nucleus .

- Some quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activities .

Antimicrobial Activity

Synthesis of Quinoline Fused 1,4-Benzodiazepine

Antimalarial Activity

Anticancer Activity

Antidepressant and Anticonvulsant Activity

Anti-HIV Agents

- Quinoline derivatives can be used in the synthesis of bioactive chalcone derivatives . These compounds have various pharmacological activities .

- A microwave-irradiated condensation of 6/7/8-substituted 3-bromomethyl-2-chloro-quinoline from 2-chloro 6/7/8-substituted quinoline-3-carbaldehyde with 1, 2-phenylenediamine was used to synthesize quinoline fused 1,4-benzodiazepine .

- Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

- Quinolines are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Synthesis of Bioactive Chalcone Derivatives

Synthesis of Quinoline Fused 1,4-Benzodiazepine

Inhibition of DNA Synthesis

Treatment of Various Infections

Anti-HIV Agents

Antihypertensive Activity

Propiedades

IUPAC Name |

6-chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO/c1-10-3-4-12(7-11(10)2)17-9-15(18(20)22)14-8-13(19)5-6-16(14)21-17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRWMTILRAZBNCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.